molecular formula C13H16N2OS B1481705 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098038-92-5

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481705
CAS No.: 2098038-92-5
M. Wt: 248.35 g/mol
InChI Key: KCQYOQJWHSNBMT-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclopentyl group, a thiophene ring, and a pyrazole core, which are linked through a methanol moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol typically involves the reaction of cyclopentanone with thiophene-2-carboxaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts depending on the specific reaction step

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to handle large volumes of reactants

    Purification steps: such as crystallization or chromatography to ensure high purity of the final product

    Quality control measures: to monitor the consistency and quality of the compound

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Organic solvents like dichloromethane, ethanol

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as:

    Ketones and aldehydes: from oxidation

    Alcohols and amines: from reduction

    Substituted pyrazoles: from substitution reactions

Scientific Research Applications

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes or receptors: to modulate their activity

    Inhibit or activate signaling pathways: involved in various biological processes

    Interact with cellular components: to exert its effects

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
  • 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Uniqueness

(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

(2-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-9-11-8-12(13-6-3-7-17-13)14-15(11)10-4-1-2-5-10/h3,6-8,10,16H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYOQJWHSNBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol
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(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

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